molecular formula C9H13BrO2 B2732489 3-(3-Bromopropoxy)cyclohex-2-en-1-one CAS No. 2248280-43-3

3-(3-Bromopropoxy)cyclohex-2-en-1-one

Cat. No.: B2732489
CAS No.: 2248280-43-3
M. Wt: 233.105
InChI Key: SKLUOYOPZYCZNR-UHFFFAOYSA-N
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Description

3-(3-Bromopropoxy)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a bromopropoxy substituent at the 3-position of the cyclohexenone ring.

Properties

IUPAC Name

3-(3-bromopropoxy)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO2/c10-5-2-6-12-9-4-1-3-8(11)7-9/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLUOYOPZYCZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropoxy)cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with 3-bromopropanol in the presence of a suitable base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Cyclohex-2-en-1-one+3-BromopropanolK2CO3This compound\text{Cyclohex-2-en-1-one} + \text{3-Bromopropanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} Cyclohex-2-en-1-one+3-BromopropanolK2​CO3​​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in the propoxy chain (-O-CH₂CH₂CH₂Br) undergoes nucleophilic substitution. These reactions are typically SN2 or SN1 mechanisms, depending on the nucleophile and solvent.

Reagent Conditions Product Key Features
Sodium azide (NaN₃)Polar aprotic solvent3-(3-Azidopropoxy)cyclohex-2-en-1-oneFormation of azide via nucleophilic substitution
Potassium thiocyanate (KSCN)Acidic conditions3-(3-Thiocyanatopropoxy)cyclohex-2-en-1-oneThiocyanate substitution, potential for further transformations
Amines (e.g., NH₃)Basic conditions3-(3-Aminopropoxy)cyclohex-2-en-1-oneAmine substitution, possible hydrogen bonding in products

Mechanism : The bromine atom acts as a leaving group, replaced by nucleophiles such as azide, thiocyanate, or amines. The reaction benefits from polar solvents (e.g., DMSO, DMF) that stabilize the transition state.

Oxidation Reactions

The enone structure (cyclohex-2-en-1-one) and the propoxy chain are susceptible to oxidation.

Reagent Conditions Product Key Features
Potassium permanganate (KMnO₄)Acidic conditionsCyclohexane-1,2-dioneOxidation of the enone to a diketone
Chromium trioxide (CrO₃)Basic conditionsCyclohexane-1,2-dioneSelective oxidation of the carbonyl group
Hydrogen peroxide (H₂O₂)Catalytic V₂O₅Hydroxylated derivativesOxidation of the propoxy chain to a diol or ketone

Mechanism : The enone’s conjugated system facilitates oxidation, leading to diketone formation. The propoxy chain may oxidize to form diols or ketones depending on the reagent.

Elimination Reactions (E2)

The bromo group in the propoxy chain can undergo elimination to form alkenes.

Reagent Conditions Product Key Features
Strong base (e.g., KOtBu)High temperatures3-(Propenyloxy)cyclohex-2-en-1-oneFormation of a conjugated diene via β-elimination
NaOH in ethanolReflux3-(Propenyloxy)cyclohex-2-en-1-oneDehydrohalogenation, elimination of HBr

Mechanism : E2 elimination involves the base abstracting a β-hydrogen, forming a double bond and expelling Br⁻. Conjugated systems (e.g., enone) enhance reaction rates due to resonance stabilization .

Michael Addition

The enone acts as a Michael acceptor, reacting with nucleophiles such as organocuprates, enolates, or Grignard reagents.

Reagent Conditions Product Key Features
Gilman reagent (RCu)THF, -78°C1,4-Adducts (e.g., substituted cyclohexanones)1,4-Conjugate addition to the enone
Silyl enol etherLewis acid (e.g., ZnCl₂)1,4-AdductsStereoselective addition via enolate intermediates

Mechanism : The nucleophile attacks the β-carbon of the enone, forming a new carbon-carbon bond. The reaction is highly regioselective due to the enone’s electron-deficient β-position .

Diels-Alder Reaction

The enone participates as a dienophile in [4+2] cycloadditions with electron-rich dienes.

Dienophile Diene Product Key Features
3-(3-Bromopropoxy)cyclohex-2-en-1-one1,3-ButadieneBicyclic cyclohexenone derivativesFormation of six-membered rings with endo rule preference
AnthracenePolycyclic compoundsUse in natural product synthesis

Mechanism : The enone’s electron-deficient carbonyl group reacts with electron-rich dienes, forming a cyclohexene derivative. The reaction is stereospecific and often thermally reversible .

Photocycloaddition

Under UV light, the enone undergoes [2+2] cycloaddition with alkenes to form cyclobutane derivatives.

Olefin Partner Conditions Product Key Features
EthyleneUV light, inert atmosphereCyclobutane-fused cyclohexenoneTriplet state diradical intermediate
StyreneSunlight, THFCross-conjugated cyclobutane adductsRegioselectivity influenced by solvent and olefin structure

Mechanism : Excitation to the ππ* triplet state generates a diradical intermediate, which combines with alkenes to form cyclobutanes. The reaction is solvent-dependent and often requires excess olefin to drive product formation .

Research Findings and Spectral Data

  • NMR Analysis : The compound exhibits characteristic signals for the enone (δ 6.47 ppm, m for vinyl protons) and bromo group (δ 2.83–2.42 ppm, m for CH₂Br) .

  • Industrial Applications : The bromo group’s reactivity makes it a versatile intermediate for pharmaceuticals and agrochemicals, leveraging substitution and elimination pathways .

  • Stereochemical Control : In Diels-Alder reactions, the endo rule often dictates regioselectivity, while photocycloadditions rely on triplet-state diradical stability for product distribution .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Cyclohexenone derivatives and 3-bromopropanol.
  • Reagents : Common reagents include bases such as sodium hydride or potassium carbonate.
  • Reaction Conditions : Typically performed under inert atmosphere conditions to prevent oxidation.

Research has indicated that compounds similar to 3-(3-Bromopropoxy)cyclohex-2-en-1-one exhibit various biological activities. The following are notable findings related to its biological applications:

  • Antimicrobial Activity :
    • Compounds derived from cyclohexenones have shown efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
    • The presence of bromine in the structure may enhance the antimicrobial properties through increased lipophilicity.
  • Anti-inflammatory Properties :
    • Studies suggest that certain derivatives can inhibit inflammatory pathways, potentially making them candidates for developing anti-inflammatory drugs .
  • Anticancer Potential :
    • Research indicates that cyclohexenone derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests a potential role for this compound in cancer therapeutics .

Applications in Organic Synthesis

The compound's reactivity makes it valuable in organic synthesis. Its applications include:

  • Michael Addition Reactions : It can act as an electrophile in Michael addition reactions, facilitating the formation of complex molecules .
  • Aldol Condensation : In the presence of appropriate catalysts, it can undergo aldol condensation to form β-hydroxy ketones, which are important intermediates in organic synthesis .

Material Science Applications

In material science, derivatives of cyclohexenones are explored for their potential use in developing new materials with unique properties:

  • Polymer Chemistry : The ability to polymerize cyclohexenone derivatives opens avenues for creating novel polymers with tailored properties for specific applications.
  • Coatings and Adhesives : The chemical stability and reactivity of these compounds make them suitable candidates for developing advanced coatings and adhesives.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various cyclohexenone derivatives, including those structurally related to this compound. Results indicated significant inhibition against E. coli, suggesting potential use in pharmaceutical formulations aimed at treating bacterial infections.

Case Study 2: Synthesis of Anti-inflammatory Agents

Research focused on synthesizing anti-inflammatory agents from cyclohexenone derivatives demonstrated that modifications to the bromopropoxy group could enhance biological activity. These findings highlight the importance of structural variations in developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(3-Bromopropoxy)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The bromopropoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical entities. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

3-Bromo-2-methyl-2-cyclohexen-1-one (C₇H₉BrO)
  • Substituents : Bromine and methyl groups at the 3- and 2-positions, respectively .
  • Molecular Weight : 189.05 g/mol.
  • The methyl group may sterically hinder reactions at the cyclohexenone core.
1-Amino-2-bromocyclohexene-3-one (C₆H₈BrNO)
  • Substituents: Bromine at position 2 and an amino group at position 3 .
  • Molecular Weight : 190.04 g/mol.
  • Key Differences: The amino group introduces hydrogen-bonding capability, which is absent in the bromopropoxy derivative. The bromine’s position (2 vs. 3) alters electronic effects on the α,β-unsaturated ketone.
3-(Trifluoromethyl)cyclohex-2-en-1-one (C₇H₇F₃O)
  • Substituents : Trifluoromethyl group at position 3 .
  • Molecular Weight : 164.12 g/mol.
  • Key Differences : The electron-withdrawing CF₃ group increases the electrophilicity of the α,β-unsaturated ketone, enhancing reactivity in Michael additions compared to the bromopropoxy derivative’s alkoxy-bromine substituent.
3-(3-Butenyloxy)-2-cyclohexene-1-one (C₁₀H₁₄O₂)
  • Substituents : Butenyloxy chain at position 3 .
  • Molecular Weight : 166.22 g/mol.

Physical Properties and Spectral Data

Compound Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Notable Spectral Features
3-(3-Bromopropoxy)cyclohex-2-en-1-one* C₉H₁₃BrO₂ ~245.06 Likely liquid or gum Not reported IR: C=O (~1700 cm⁻¹), C-Br (~550 cm⁻¹), C-O (~1100 cm⁻¹)
3-Bromo-2-methyl-2-cyclohexen-1-one C₇H₉BrO 189.05 Solid Not reported ¹H NMR: Methyl protons (δ ~1.5–2.0 ppm)
1-Amino-2-bromocyclohexene-3-one C₆H₈BrNO 190.04 Solid Not reported IR: N-H stretch (~3300 cm⁻¹)
3-(Trifluoromethyl)cyclohex-2-en-1-one C₇H₇F₃O 164.12 Liquid Not reported ¹⁹F NMR: CF₃ signals (δ ~-60 to -70 ppm)
3-(3-Butenyloxy)-2-cyclohexene-1-one C₁₀H₁₄O₂ 166.22 Liquid Not reported ¹H NMR: Olefinic protons (δ ~5.0–5.5 ppm)

*Estimated data based on structural analogs.

Biological Activity

3-(3-Bromopropoxy)cyclohex-2-en-1-one is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-cyclohexanedione with bromopropanol derivatives in the presence of suitable catalysts or reagents. A notable method includes the use of triphenylphosphine and carbon tetrabromide, which allows for the formation of high-yield products while maintaining safety and efficiency in the laboratory setting .

Antimicrobial Properties

Recent studies have indicated that derivatives of cyclohexenones, including this compound, exhibit promising antimicrobial activity. For instance, research indicated that certain substituted cyclohexenones demonstrated significant inhibition against both bacterial and fungal strains. The compound's structure plays a crucial role in its interaction with microbial targets, potentially disrupting cell wall synthesis or function .

CompoundActivityTarget Organism
This compoundAntibacterialStaphylococcus aureus
This compoundAntifungalCandida albicans

Neuroprotective Effects

In addition to antimicrobial properties, some studies suggest that compounds similar to this compound may exhibit neuroprotective effects. For example, propargylamine derivatives have shown potential in protecting neuronal cells from excitotoxicity, a key mechanism involved in neurodegenerative diseases such as Alzheimer's. This neuroprotection is hypothesized to be mediated through modulation of neurotransmitter release and reduction of oxidative stress .

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Antwerp examined the antimicrobial efficacy of various cyclohexenone derivatives, including this compound. The findings highlighted its effectiveness against multi-drug-resistant strains, suggesting a potential application in developing new antibacterial agents .

Neuroprotective Mechanism Investigation

Another investigation focused on the neuroprotective mechanisms of propargylamine-containing compounds. The study revealed that these compounds could significantly reduce neuronal apoptosis in vitro by inhibiting excitotoxic pathways. The structural similarities between these compounds and this compound warrant further exploration into their neuroprotective capabilities .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Bromopropoxy)cyclohex-2-en-1-one, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of this compound can be adapted from analogous cyclohexenone derivatives. For example:

  • Alkoxylation : Reacting 3-hydroxycyclohex-2-en-1-one with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromopropoxy group. Optimization of reaction time (12-24 hours) and temperature (60-80°C) is critical to minimize side reactions like elimination .
  • Purification : Column chromatography using silica gel with a gradient of ethyl acetate/hexane (10–30%) yields >90% purity. Recrystallization in diethyl ether may further enhance purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The cyclohexenone ring protons (δ 5.8–6.2 ppm for the enone system) and bromopropoxy chain protons (δ 3.4–3.6 ppm for -OCH₂-) should show distinct splitting patterns. Coupling constants (J = 10–12 Hz) confirm the enone geometry .
  • IR : A strong carbonyl stretch at ~1680 cm⁻¹ and C-O-C absorption at ~1100 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Expected molecular ion [M]⁺ at m/z 275 (C₁₀H₁₃BrO₂), with fragmentation peaks at m/z 197 (loss of Br) and 149 (cyclohexenone ring) .

Advanced Research Questions

Q. How does the bromopropoxy substituent influence the electronic and steric properties of the cyclohexenone ring in nucleophilic reactions?

Methodological Answer:

  • Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the electron-withdrawing bromine atom polarizes the C-Br bond, enhancing electrophilicity at the β-carbon of the enone. Steric hindrance from the propoxy chain may slow down nucleophilic attack at the α-position .
  • Experimental Validation : Kinetic studies using Grignard reagents (e.g., MeMgBr) show regioselective addition to the β-carbon (80% yield) vs. α-carbon (<5%) under THF at -78°C .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

Methodological Answer:

  • Stability Testing : Accelerated degradation studies (40°C, 75% RH) indicate rapid hydrolysis of the bromopropoxy group at pH <3 (HCl) or pH >10 (NaOH), yielding 3-hydroxycyclohex-2-en-1-one.
  • Stabilization : Use of aprotic solvents (e.g., DCM) and additives like triethylamine (1 eq.) suppresses acid-catalyzed elimination. Storage under inert atmosphere (N₂) at -20°C extends shelf life to >6 months .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments for this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD analysis (e.g., monoclinic P2₁/n space group) confirms the chair conformation of the cyclohexenone ring and the trans orientation of the bromopropoxy chain relative to the carbonyl group. Bond angles (C-O-C ~112°) and Br···O distances (~3.2 Å) validate steric and electronic interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?

Methodological Answer:

  • Case Study : Observed ¹H NMR shifts for the enone protons (δ 6.1 ppm) may deviate from DFT-predicted values (δ 5.9 ppm) due to solvent effects (CDCl₃ vs. gas-phase calculations).
  • Resolution : Apply corrections using the IEF-PCM solvation model in Gaussian 16. Cross-validate with 2D NMR (HSQC, HMBC) to confirm assignments .

Q. What experimental controls are essential when analyzing competing reaction pathways (e.g., elimination vs. substitution) in derivatization?

Methodological Answer:

  • Control Experiments :
    • Use deuterated solvents (DMSO-d₆) to track proton exchange in elimination pathways.
    • Introduce radical scavengers (e.g., BHT) to rule out free-radical mechanisms.
    • Monitor reaction progress via TLC/GC-MS at intervals (0, 2, 6, 12 hours) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionYield (%)Reference
Reaction Temperature70°C85
CatalystK₂CO₃78
SolventDMF90
Purification MethodSilica Chromatography92

Q. Table 2. Stability Profile Under Varied Conditions

ConditionHalf-Life (Days)Degradation ProductReference
pH 2 (HCl)33-hydroxycyclohex-2-en-1-one
pH 12 (NaOH)1Cyclohex-2-en-1-one
Ambient (N₂ atmosphere)180None

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